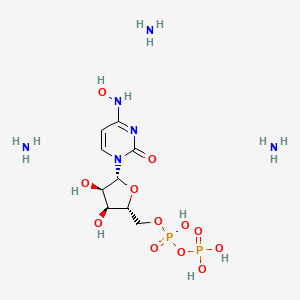

NHC-diphosphate triammonium

Description

BenchChem offers high-quality NHC-diphosphate triammonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NHC-diphosphate triammonium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O12P2.3H3N/c13-6-4(3-22-26(20,21)24-25(17,18)19)23-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,10,11,15)(H2,17,18,19);3*1H3/t4-,6-,7-,8-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDLJBUQQGSKTM-LLWADOMFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.N.N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O.N.N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N6O12P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nhc As a Nucleophilic Catalyst for Phosphorylation:

NHCs are known to catalyze phosphorylation reactions. nih.gov A proposed mechanism involves the nucleophilic attack of the NHC on a suitable phosphorus electrophile, forming a highly reactive intermediate that can then transfer a phosphoryl group to an acceptor molecule. researchgate.net In the context of a diphosphate (B83284), an NHC could potentially activate the terminal phosphate (B84403) group, facilitating its transfer or reaction.

Formation of Nhc Phosphorus Adducts:

The strong nucleophilicity of NHCs allows them to form stable adducts with a variety of main group elements, including phosphorus. nih.govacs.org Research has demonstrated the synthesis and characterization of NHC-phosphinidene adducts, where a formal P(I) species is stabilized by the carbene. d-nb.inforesearchgate.net The interaction is best described as a dative bond from the carbene to the phosphorus atom. acs.org While these adducts typically involve organophosphorus compounds, the principles can be extended to inorganic phosphates. The reaction of an NHC with a diphosphate (B83284) could lead to the formation of a zwitterionic adduct, where the carbene carbon is bonded to a phosphorus atom of the diphosphate chain. The stability and reactivity of such an adduct would be highly dependent on the substituents on the NHC and the counterions present.

Imidazolium Salt Phosphate Interactions:

Synthesis of Azolium-Based N-Heterocyclic Carbene Precursors and Ligands

The stability and reactivity of N-heterocyclic carbenes are profoundly influenced by the heterocyclic framework and the substituents attached to the nitrogen atoms. The synthesis of their azolium salt precursors is, therefore, a critical first step. Most NHCs are generated through the deprotonation of these salts, which include imidazolium, benzimidazolium, and triazolium species.

Conventional Routes to Imidazolium, Benzimidazolium, and Triazolium Salts

The preparation of NHC precursors is dominated by several well-established synthetic routes. Symmetrically substituted imidazolium salts are often synthesized through multi-component reactions that combine glyoxal, two equivalents of a primary amine, and a C1 building block like formaldehyde. researchgate.netnih.gov An alternative and highly common method is the direct alkylation of the nitrogen atoms of a pre-existing imidazole (B134444) ring. nih.gov

For benzimidazolium salts, which are annulated polycyclic systems, synthesis can be more complex, especially when bulky aromatic N-substituents are desired. researchgate.net A notable two-step, atom-economic method for preparing these compounds involves reacting N,N'-diarylbenzene-1,2-diamines with triethyl orthoformate, followed by in-situ cyclization induced by trimethylsilyl (B98337) chloride (TMSCl). nih.gov This approach has proven effective for synthesizing salts like 1,3-bis(2,4,6-trimethylphenyl)-1H-benzo[d]imidazol-3-ium chloride and has been adapted for other derivatives, offering improved yields and shorter reaction times compared to previous methods. researchgate.net

Triazolium salts, another important class of NHC precursors, can be synthesized through various strategies, often involving the construction of the triazole ring from different building blocks. These salts are crucial in organocatalysis, particularly in reactions like the Stetter reaction. nih.gov

Below is a table summarizing conventional synthetic routes for these key azolium salts.

Interactive Table 1: Conventional Synthetic Routes to Azolium Salts

| Azolium Salt Type | Common Synthetic Strategy | Starting Materials Example | Key Features |

|---|---|---|---|

| Imidazolium | Multi-component Condensation | Glyoxal, Primary Amine, Paraformaldehyde | Atom-economical, good for symmetrical substitution. researchgate.net |

| Imidazolium | Direct N-Alkylation/Arylation | N-substituted Imidazole, Arylboronic Acids | Effective for unsymmetrical imidazolium salts, tolerates various functional groups. rsc.org |

| Benzimidazolium | Two-Step Cyclization | N,N'-diarylbenzene-1,2-diamine, Triethyl Orthoformate, TMSCl | Good yields, avoids chromatography, suitable for bulky N-substituents. researchgate.netnih.gov |

| Triazolium | Multi-step synthesis from chiral backbones | cis-aminoindanol derivatives | Access to chiral catalysts for asymmetric synthesis. nih.gov |

Functionalization Strategies for NHC Scaffolds

The functionalization of the NHC scaffold is essential for tuning the steric and electronic properties of the resulting ligands, which in turn influences their performance in catalysis and their ability to bind to surfaces or other molecules. Functionalization can occur before polymerization or after the main polymer scaffold is formed. chemrxiv.org

A powerful technique is the late-stage functionalization of a pre-formed catalyst. nih.gov This allows for the rapid creation of a library of catalysts from a common intermediate. For example, a triazolium catalyst scaffold can be selectively brominated and then subjected to Suzuki-Miyaura cross-coupling reactions to introduce diverse functionalities. nih.gov Another strategy involves introducing functional groups with protic protons, such as alcohols or amines, which can be challenging as these protons are often more acidic than the azolium proton targeted for deprotonation. chalmers.se Specialized methods, such as using NHC gold complexes for ligand exchange, have been developed to functionalize gold nanoparticles with NHCs bearing these protic groups. chalmers.se

Furthermore, NHC proligands can be functionalized with other coordinating groups to create hemilabile or bidentate ligands. For instance, thioether or sulfoxide (B87167) groups can be incorporated into the NHC backbone, leading to metal complexes with unique chelation properties. Similarly, phosphonium (B103445) moieties can be attached to the NHC framework to create cationic ligands with applications in generating polynuclear complexes. cnr.it

Phosphorylation Pathways and Linkage Formation in NHC-Diphosphate Systems

The term "NHC" also refers to the ribonucleoside analogue β-d-N4-hydroxycytidine, the active metabolite of the antiviral drug Molnupiravir (B613847). acs.org The biological activity of this molecule is dependent on its intracellular phosphorylation to a diphosphate and subsequently a triphosphate form.

Enzymatic Phosphorylation Processes (e.g., Metabolic Transformation of β-d-N4-Hydroxycytidine)

Once inside a cell, β-d-N4-hydroxycytidine (NHC) undergoes a series of enzymatic phosphorylation steps catalyzed by host cell enzymes. cnr.it It is first converted to NHC-monophosphate, then to NHC-diphosphate, and finally to the active antiviral agent, NHC-triphosphate (NHC-TP). researchgate.net This active form, NHC-TP, acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp). cnr.itresearchgate.net

The NHC-diphosphate is a critical intermediate. It stands at a metabolic branch point where it can either be further phosphorylated to the triphosphate form for incorporation into RNA or be reduced by ribonucleotide reductase to form the deoxyribonucleoside diphosphate (dNHC-DP). researchgate.netnih.gov This deoxy form can then be converted to dNHC-TP and subsequently incorporated into host cell DNA. researchgate.net The incorporation of NHC-TP into viral RNA is the basis of its antiviral effect, as it induces a high number of mutations leading to an "error catastrophe" that inhibits viral replication. acs.orgmdpi.com

Interactive Table 2: Metabolic Pathway of β-d-N4-hydroxycytidine (NHC)

| Metabolite | Precursor | Key Enzyme (Class) | Significance |

|---|---|---|---|

| NHC-Monophosphate | β-d-N4-hydroxycytidine | Uridine–cytidine kinases | First phosphorylation step. researchgate.net |

| NHC-Diphosphate | NHC-Monophosphate | Nucleoside-phosphate kinases | Key metabolic intermediate. researchgate.netnih.gov |

| NHC-Triphosphate | NHC-Diphosphate | Nucleoside-diphosphate kinases | Active form, incorporated into viral RNA by RdRp. cnr.itresearchgate.net |

| dNHC-Diphosphate | NHC-Diphosphate | Ribonucleotide reductase | Precursor for incorporation into host DNA. researchgate.net |

Advancements in Green Chemistry Principles for NHC-Phosphate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of N-heterocycles and their precursors. nih.gov

Key green strategies include:

Mechanochemistry : The use of ball-milling for the solid-state synthesis of imidazolium NHC precursors has been shown to be an environmentally greener technique compared to conventional solvent-based methods, with better green metrics and lower energy consumption. researchgate.netnih.gov

Alternative Solvents and Conditions : Microwave-assisted reactions, the use of green solvents like ionic liquids, and performing reactions under solvent-free conditions are prominent green approaches for synthesizing N-heterocyclic compounds. researchgate.netnih.gov

Catalysis : The use of heterogeneous catalysts, which can be easily separated and recycled, aligns with green chemistry principles. For instance, natural and synthetic phosphates have been used as heterogeneous catalysts for reactions like the Friedel-Crafts reaction.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. One-pot multicomponent reactions are particularly advantageous in this regard. chalmers.se

Use of Benign Reagents : A facile and environmentally friendly method for synthesizing palladium-NHC complexes uses aqueous ammonia (B1221849) as a weak base, significantly reducing reaction times, temperature, and cost compared to previous methods. Similarly, developing aerobic protocols that use molecular oxygen as the terminal oxidant in NHC-catalyzed reactions replaces high molecular weight, wasteful oxidants. chalmers.se

These green methodologies are applicable to the synthesis of the azolium salt precursors for N-heterocyclic carbenes and provide a framework for the future development of sustainable synthetic routes for NHC-phosphate compounds.

Atom-Economic and Energy-Efficient Synthetic Protocols

The synthesis of complex molecules like NHC-diphosphate (triammonium) necessitates protocols that are not only effective but also inherently efficient, maximizing the incorporation of starting materials into the final product. Atom economy and energy efficiency are central tenets of this approach, guiding the selection of reactions and process conditions. The construction of the target compound can be conceptually divided into the formation of the N-heterocyclic carbene precursor and the subsequent phosphate conjugation.

The initial formation of the NHC precursor, typically an imidazolium salt, can be achieved through highly atom-economic multicomponent reactions. For instance, the symmetrical N,N'-disubstituted imidazolium salts can be prepared from the reaction of primary amines, glyoxal, and formaldehyde. rsc.org This method is particularly advantageous as it combines simple, readily available starting materials in a one-pot synthesis, minimizing waste and complex purification steps. rsc.org An alternative, robust route to N-heterocycles involves cascade reactions, such as the palladium-mediated coupling of alkynes and propargyl amines, which are designed to be operationally simple and proceed at ambient temperatures. organic-chemistry.orgnih.gov

Following the synthesis of the NHC core, the key challenge lies in the efficient conjugation of the diphosphate group. A plausible and efficient strategy involves the initial introduction of a phosphonate (B1237965) ester, which can then be converted to the desired diphosphate. Research has demonstrated a novel, atom-economic strategy for preparing phosphonate ester functionalized imidazolium salts in good yields. tezu.ernet.in This is often achieved by reacting an N-aryl substituted imidazole with a haloalkyl phosphonate, such as diethyl-2-bromoethyl phosphonate, in a direct alkylation reaction. tezu.ernet.in

The subsequent conversion of the phosphonate ester to the diphosphate requires a multi-step process. First, the phosphonate ester is hydrolyzed to the corresponding phosphonic acid. This is a standard procedure, but for energy efficiency, it should be conducted under mild conditions. The final, crucial step is the phosphorylation of the phosphonic acid to form the diphosphate linkage. This transformation can be accomplished using various phosphorylating agents. To maintain high atom economy, methods that avoid stoichiometric use of protecting groups and utilize catalytic activators are preferred. For example, carbodiimide-mediated couplings, often in the presence of imidazole, can facilitate the formation of phosphoramidate (B1195095) and subsequently pyrophosphate bonds. thermofisher.com

Table 1: Proposed Atom-Economic Synthetic Pathway for NHC-Diphosphate Precursor

| Step | Reaction Type | Starting Materials | Reagents | Product | Key Efficiency Aspect | Reference |

|---|---|---|---|---|---|---|

| 1 | Multicomponent Reaction | Primary amine, Glyoxal, Formaldehyde | Acid catalyst | N,N'-disubstituted imidazolium salt | High atom economy, one-pot synthesis | rsc.org |

| 2 | Nucleophilic Substitution | N-substituted imidazole, Diethyl-2-bromoethyl phosphonate | - | NHC-ethylphosphonate ester | Direct functionalization, good yield | tezu.ernet.in |

| 3 | Hydrolysis | NHC-ethylphosphonate ester | H₂O, mild acid/base | NHC-ethylphosphonic acid | Standard transformation | - |

| 4 | Phosphorylation | NHC-ethylphosphonic acid, Inorganic phosphate | Carbodiimide (e.g., EDC), Imidazole | NHC-ethyldiphosphate | Efficient coupling | thermofisher.com |

This sequence prioritizes direct, high-yielding reactions and minimizes the generation of stoichiometric byproducts, aligning with the principles of atom-economic and energy-efficient synthesis.

Utilization of Sustainable Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional volatile organic solvents (VOCs) are often hazardous, toxic, and contribute to air pollution. Green chemistry principles advocate for the reduction or replacement of such solvents with more sustainable alternatives. capes.gov.br The synthesis of NHC-diphosphate (triammonium) can be made significantly greener by adopting sustainable solvent systems for its various steps.

For the synthesis of the initial NHC precursors, a range of green solvents can be employed. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Many multicomponent reactions for heterocycle synthesis can be performed in aqueous media. researchgate.net Ionic liquids (ILs) are another class of green solvents that have been used for the synthesis of NHC precursors. Their negligible vapor pressure, high thermal stability, and ability to be recycled make them attractive alternatives to conventional solvents. rsc.org Furthermore, bio-based solvents, such as ethyl lactate (B86563) and glycerol, are derived from renewable resources and are biodegradable, offering another sustainable option. researchgate.net

The phosphate conjugation and subsequent transformation steps present unique solvent challenges. Phosphorylation reactions can be highly sensitive to the reaction medium. While many organic transformations are performed in anhydrous aprotic solvents to prevent hydrolysis of reactive intermediates, studies have shown that using dipolar aprotic solvents like dimethyl sulfoxide (DMSO) can lead to significant rate enhancements (10⁶–10⁷-fold) in the hydrolysis of phosphate esters compared to water. nih.gov However, from a green chemistry perspective, DMSO has drawbacks related to its high boiling point and purification difficulties.

More sustainable options are actively being explored. For instance, biocatalytic processes, which often employ enzymes for phosphorylation, typically operate in aqueous environments at or near ambient temperature and pressure. capes.gov.br This approach not only uses a green solvent but also benefits from high selectivity and energy efficiency. capes.gov.br For non-enzymatic reactions, the use of liquid polymers like polyethylene (B3416737) glycol (PEG) or deep eutectic solvents (DESs) can be considered. These solvents are non-volatile, often biodegradable, and can facilitate catalyst recovery and recycling. capes.gov.br

The table below compares potential solvent systems for the key synthetic steps involved in producing NHC-diphosphate (triammonium).

Table 2: Comparison of Solvent Systems for NHC-Diphosphate Synthesis

| Synthetic Step | Conventional Solvent | Sustainable Alternative(s) | Advantages of Sustainable Alternative(s) | Reference(s) |

|---|---|---|---|---|

| NHC Precursor Synthesis | Toluene, Dichloromethane (DCM) | Water, Ionic Liquids (ILs), Ethanol | Non-toxic, non-flammable, recyclable, bio-based | capes.gov.brresearchgate.net |

| Phosphonate Conjugation | Tetrahydrofuran (THF), Acetonitrile (MeCN) | Deep Eutectic Solvents (DESs), 2-Methyl-THF | Lower toxicity, renewable source, easier recycling | tezu.ernet.in |

| Phosphorylation | Dimethylformamide (DMF), Dichloromethane (DCM) | Water (for biocatalysis), Polyethylene Glycol (PEG) | Non-toxic, enables enzymatic catalysis, catalyst recyclability | capes.gov.brnih.gov |

Ligand Properties and Metal-Ligand Bonding in NHC Complexes with Phosphate/Pyrophosphate Co-ligands

The unique properties of N-heterocyclic carbenes as ancillary ligands are pivotal in modern coordination chemistry and catalysis. sigmaaldrich.com Their strong σ-donating ability and adaptable π-accepting characteristics fundamentally influence the nature of the metal center and its interaction with other ligands, such as phosphates and diphosphates. nih.gov

Comparative Analysis of NHC Sigma-Donation and Pi-Acceptance Characteristics with Phosphate Ligands

N-heterocyclic carbenes are generally characterized as strong σ-donor ligands, a property that surpasses that of many traditional ligands, including tertiary phosphines. sigmaaldrich.comwikipedia.org This potent electron donation arises from the overlap of the carbene lone pair orbital with a suitable metal d-orbital, forming a robust metal-carbon σ-bond. nih.gov This strong donation stabilizes the metal center and can facilitate challenging catalytic steps like oxidative addition. sigmaaldrich.comnih.gov The electronic properties of NHCs can be fine-tuned by modifying the N-substituents or the heterocyclic backbone; for instance, imidazolin-2-ylidenes (saturated) are typically better σ-donors than the corresponding imidazol-2-ylidenes (unsaturated). semanticscholar.orgscripps.edu

When paired with phosphate or diphosphate ligands, a competitive electronic environment is established. Phosphate and diphosphate anions are hard, oxygen-based ligands that are primarily σ-donors and weak π-donors, with negligible π-accepting character. In an NHC-metal-phosphate complex, the strong σ-donation from the NHC increases the electron density on the metal. This, in turn, can strengthen the electrostatic interaction with the anionic phosphate ligand. The presence of the phosphate as a co-ligand does not significantly compete for π-backbonding, allowing the metal-to-NHC π-interaction to be dictated primarily by the electronic needs of the metal center and the intrinsic properties of the NHC itself.

Theoretical studies comparing boryl anions and NHCs have shown that while boryl anions are superior σ-donors, NHCs have a greater capacity for π-backbonding. semanticscholar.org This tuneability is crucial in multifunctional complexes. The interaction of a gold(I)-IPr (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) moiety with phosphate anions has demonstrated the selection of hexacoordinated phosphate architectures can lead to the isolation of stable complexes, showcasing the compatibility of these ligand types. nih.gov

| Ligand Type | Primary σ-Donation Strength | Primary π-Acceptance Capacity | Key Electronic Feature |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Strong | Variable (Weak to Moderate) | Highly tunable strong σ-donor. sigmaaldrich.comsemanticscholar.org |

| Tertiary Phosphine (B1218219) (e.g., PCy₃) | Moderate to Strong | Moderate (via P-C σ* orbitals) | Balanced σ-donor/π-acceptor. researchgate.net |

| Phosphate/Diphosphate (RO)₃PO / P₂O₇⁴⁻ | Moderate | Negligible | Hard, anionic O-donor. |

Influence of Electronic and Steric Properties on Coordination Modes

The coordination geometry and stability of NHC-metal-phosphate complexes are profoundly influenced by the interplay of electronic and steric factors. The steric bulk of an NHC ligand, often quantified by its percent buried volume (%Vbur), is determined by the substituents on the nitrogen atoms (the "wingtips"). sigmaaldrich.com Large, bulky groups like mesityl (Mes) or diisopropylphenyl (Dipp) create a sterically demanding pocket around the metal center. wikipedia.org

This steric hindrance plays a critical role in several ways:

Stabilization: It protects the metal center from unwanted side reactions or decomposition pathways.

Coordination Number: It can limit the number of ligands that can bind to the metal, favoring lower coordination numbers.

Ligand Lability: In complexes with multiple ligands, the steric pressure exerted by a bulky NHC can labilize other ligands, which is a key factor in catalytic cycles. rsc.org

Coordination Geometry: The orientation of bulky N-substituents can enforce specific geometries and influence the bite angle of chelating co-ligands. nih.govacs.org

The electronic properties of the NHC also dictate coordination. Stronger σ-donating NHCs can strengthen the trans bond to a labile ligand, a phenomenon known as the trans effect. Conversely, they can weaken the trans bond through a trans influence. For instance, studies on copper(I)-NHC complexes showed that attaching electron-donating groups to the NHC ligand resulted in shorter Cu-N bonds and longer Cu-C bonds. researchgate.net

In the context of a diphosphate co-ligand, which is itself large and carries a significant negative charge, steric clashes with a bulky NHC are highly probable. This steric repulsion can influence whether the diphosphate binds in a monodentate or bidentate fashion, or if it acts as a bridging ligand between two metal centers. A less bulky NHC might permit the diphosphate to act as a bidentate chelator, while a very bulky NHC might force it into a monodentate or bridging role to minimize steric strain.

Diverse Coordination Motifs and Geometries in NHC-Metal-Phosphate Complexes

The combination of NHC and diphosphate ligands allows for a rich variety of coordination motifs, driven by the denticity of the ligands and the geometric preferences of the metal center.

Monodentate vs. Bidentate Coordination of NHC and Diphosphate Units

Ligands are classified by their denticity, which refers to the number of donor atoms used to bind to a central metal. byjus.com Monodentate ligands bind through a single donor atom, whereas bidentate ligands use two. libretexts.org

NHC Ligands: NHCs are classic examples of monodentate ligands, binding through their single carbene carbon atom. researchgate.net However, by functionalizing the NHC backbone or wingtips with additional donor groups, they can be incorporated into multidentate, chelating structures. researchgate.net

Diphosphate Ligands: The pyrophosphate or diphosphate anion (P₂O₇⁴⁻) possesses multiple oxygen atoms that can act as donor sites. It can coordinate to a metal in several ways:

Monodentate: Using only one oxygen atom to bind to the metal center.

Bidentate: Using two oxygen atoms to bind to the same metal center, forming a chelate ring. nih.gov

In a hypothetical [M(NHC)(P₂O₇)] complex, the coordination would depend on factors like the metal's preferred coordination number, the steric bulk of the NHC, and solvent effects. For a sterically demanding NHC, the diphosphate might be forced to bind in a monodentate fashion. Conversely, if the metal center can accommodate a higher coordination number and the NHC is less bulky, a bidentate chelation by the diphosphate is more likely, which is generally favored due to the thermodynamic stability of the chelate effect. quora.com

Chelating and Bridging Interactions Involving Diphosphate Ligands

Beyond simple monodentate or bidentate binding, diphosphate ligands are excellent candidates for more complex coordination modes, particularly chelation and bridging.

Bridging: A diphosphate ligand can also act as a bridge between two or more metal centers. In this motif, the oxygen atoms of the diphosphate coordinate to different metal ions, creating polynuclear or polymeric structures. For example, a diphosphate could bridge two [M(NHC)]⁺ units to form a dinuclear complex of the type [(NHC)M-O(P₂O₅)O-M(NHC)]ⁿ. This bridging can be supported by other interactions, such as argentophilic interactions observed in some silver-NHC complexes. nih.gov The flexibility of the P-O-P bond in diphosphate allows it to adopt various conformations to facilitate such bridging.

| Coordination Mode | Description | Likely Influencing Factors |

|---|---|---|

| Monodentate | Binds through one oxygen atom. libretexts.org | High steric bulk of NHC; presence of other competing ligands. |

| Bidentate Chelate | Binds to one metal via two oxygen atoms, forming a ring. nih.gov | Favorable metal coordination number; moderate NHC steric bulk. |

| Bridging | Binds to two different metal centers. nih.gov | Metal-to-ligand stoichiometry; tendency of metal to form polynuclear species. |

| Outer Sphere | Acts as a counter-ion without direct coordination to the metal. nih.gov | Strongly coordinating solvent; coordinatively saturated metal center. |

Interactions of N-Heterocyclic Carbenes with Main Group Elements in the Presence of Phosphate Anions

The strong σ-donating ability of NHCs makes them excellent ligands not only for transition metals but also for main group elements. nih.govnih.gov NHCs can form stable adducts with elements from across the p-block, transferring nucleophilicity from the carbene carbon to the attached element. nih.gov This has led to the isolation of novel low-valent and low-coordinate main group compounds. nih.gov

NHC-phosphinidene adducts, for example, are an emerging class of ligands where an NHC stabilizes a phosphorus atom. nih.govchemrxiv.org These adducts feature electron-rich phosphorus centers and can act as ligands for transition metals themselves. nih.gov

In a system containing an NHC, a main group element (E), and a phosphate or diphosphate anion, several types of interactions are possible:

NHC-E Adduct Formation: The NHC can bind directly to the main group element, forming a cationic adduct [NHC-E]ⁿ⁺.

Phosphate as a Counter-ion: The phosphate or diphosphate anion can serve as the counter-ion to this cationic adduct, providing charge balance. This is analogous to the role of phosphate counterions in some gold(I)-NHC complexes. nih.gov

Phosphate Coordination to the Main Group Element: The phosphate anion could also coordinate directly to the main group element, which acts as a Lewis acid. This would result in a neutral or anionic species, such as [NHC-E-(O₃PO)]⁻ or [NHC-E-(O₆P₂O)]³⁻. The presence of the NHC would modulate the Lewis acidity of the main group element and influence its ability to bind the phosphate.

The specific nature of these interactions would depend on the identity of the main group element, the steric and electronic properties of the NHC, and the reaction conditions. The phosphate anion's role could range from a non-coordinating counter-ion to a directly bound ligand that is integral to the structure of the main group complex.

Formation and Reactivity of NHC-Phosphorus(V) Adducts

Extensive research into scientific databases and literature has revealed no specific information regarding the chemical compound “NHC-diphosphate (triammonium).” Consequently, data on its formation, reactivity, and specific properties are not available in the reviewed sources.

The broader class of compounds, N-heterocyclic carbene-phosphorus(V) adducts, has been a subject of scientific investigation. These adducts are generally formed by the reaction of an N-heterocyclic carbene (NHC) with a suitable phosphorus(V) precursor. acs.org The reactivity of these adducts is diverse and depends significantly on the nature of the substituents on both the NHC and the phosphorus atom. researchgate.netuva.nlnih.gov Common reaction pathways include Lewis base reactivity, substitution reactions at the phosphorus center, and phosphinidene (B88843) transfer reactions. uva.nlresearchgate.net

While detailed findings exist for various NHC-phosphinidene and NHC-diphosphene adducts, this information does not directly address the specific structure or behavior of an NHC-diphosphate (triammonium) salt. researchgate.netuva.nl Therefore, in adherence to the strict focus on the requested compound, no further details can be provided.

Catalytic Applications and Mechanistic Investigations of N Heterocyclic Carbene Phosphate Systems

Organocatalytic Transformations Mediated by N-Heterocyclic Carbenes with Phosphate (B84403) Involvement

N-Heterocyclic Carbenes (NHCs) have become prominent organocatalysts, largely due to their ability to induce umpolung, or polarity reversal, in carbonyl compounds. researchgate.netnih.gov The synergy between NHCs and phosphates, either as counterions, additives, or integral parts of the substrate, has led to the development of highly selective and efficient catalytic transformations.

Elucidation of Acyl Anion Chemistry and Breslow Intermediates in Phosphate-Dependent Catalysis

A cornerstone of NHC catalysis is the formation of the Breslow intermediate, an enaminol species that serves as a potent nucleophile and an equivalent of an acyl anion. researchgate.netnih.gov This intermediate arises from the nucleophilic attack of the NHC on an aldehyde. rsc.org The formation of this crucial intermediate is often the rate-determining step and can be influenced by various factors, including the presence of proton sources or bases. researchgate.net

Computational studies have shown that the direct 1,2-proton transfer to form the Breslow intermediate from the initial zwitterionic adduct is energetically unfavorable. researchgate.netrsc.org Instead, the process is often facilitated by additives that assist in proton transfer. researchgate.netrsc.org In biological systems, the coenzyme thiamine (B1217682) pyrophosphate (TPP), a naturally occurring thiazolium salt, exemplifies this principle. The diphosphate (B83284) moiety of TPP is believed to play a crucial role in positioning the substrate and facilitating the necessary proton transfers for the formation of the Breslow intermediate and subsequent reactions.

In synthetic chemistry, the generation of acyl anion equivalents from aldehydes via NHC catalysis allows for reactions like the Stetter reaction, where the intermediate adds to Michael acceptors. nih.gov The involvement of phosphate species can influence the stability and reactivity of these intermediates. For instance, the use of acyl phosphonates as acyl anion precursors under NHC catalysis has been reported, proceeding through a cross-acyloin condensation to yield α-ketophosphates. acs.org This demonstrates a synthetic application where a phosphate-containing substrate is integral to the NHC-catalyzed generation of acyl anion equivalents.

| Intermediate | Description | Role in Catalysis | Reference |

|---|---|---|---|

| Breslow Intermediate | An enaminol formed from the addition of an NHC to an aldehyde. It is an acyl anion equivalent. | Acts as the key nucleophile in reactions like benzoin (B196080) condensation and the Stetter reaction. | researchgate.netresearchgate.net |

| Acyl Azolium | Formed after the Breslow intermediate reacts and before the product is released. Can also be generated from acyl fluorides. | Can be activated by light in photoredox catalysis to engage in radical pathways. | nih.govnih.gov |

| Allenolate Intermediate | Generated from the reaction of an NHC with an alkynyl aldehyde. | Participates in annulation reactions, where its addition to an electrophile is activated by a chiral Brønsted acid co-catalyst like a chiral phosphate. | nih.gov |

Cooperative Catalysis Systems Involving NHCs and Chiral Phosphate Counterions

A significant advancement in asymmetric NHC catalysis is the use of cooperative systems where the NHC catalyst operates in conjunction with another catalyst, such as a chiral Brønsted acid. nih.gov Chiral phosphoric acids have emerged as highly effective co-catalysts. In these systems, the phosphate can play multiple roles: it can act as a chiral Brønsted acid to activate an electrophile, or it can form a chiral ion pair with the cationic azolium intermediate, creating a defined chiral environment around the reactive center. nih.gov

This dual activation strategy has been successfully applied to various asymmetric annulations. For example, a highly enantioselective [3+2] annulation of alkynyl aldehydes with α-ketoesters was developed using a cooperative system of an NHC and a chiral phosphoric acid. nih.gov The proposed mechanism suggests that the chiral phosphate activates the α-ketoester for nucleophilic attack by the NHC-bound allenolate intermediate. nih.gov Similarly, an enantioselective [4+2] annulation of benzaldehydes and activated ketones was achieved through a cooperative NHC and chiral phosphoric acid system, where the phosphate may act as a chiral counterion, a Brønsted acid, or a phase-transfer agent. nih.gov The success of these reactions often depends on a "matched" pairing of the chirality of the NHC and the phosphate catalyst. nih.gov

| Reaction Type | Substrates | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric [3+2] Annulation | Alkynyl aldehydes and α-ketoesters | C1-symmetric biaryl saturated imidazolium (B1220033) precatalyst and chiral phosphoric acid | Cooperative activation leads to high yields and enantioselectivities for substituted butenolides. | nih.gov |

| Asymmetric [4+2] Annulation | Functionalized benzaldehydes and activated ketones | Triazolium-based NHC and chiral phosphoric acid | The phosphate may act as a chiral Brønsted acid or a chiral counterion to control stereochemistry. | nih.gov |

| Remote ε-Alkylation | Yne-propargylic acetates and enals | NHC and copper cooperative catalysis (with phosphate involvement in similar systems) | Achieves simultaneous control of axial and central chirality in the synthesis of tetrasubstituted allenes. | researchgate.net |

Tandem Rearrangements and Cascade Reactions Facilitated by NHC-Phosphate Catalysis

The unique reactivity modes of NHCs can be harnessed to initiate tandem or cascade reactions, where multiple bond-forming events occur in a single operation. The involvement of phosphate moieties can enable novel rearrangement pathways. A notable example is the first NHC-organocatalyzed tandem nih.govCurrent time information in New Hanover County, US.-phospha-Brook/ nih.govCurrent time information in New Hanover County, US.-phosphate rearrangement. acs.org This reaction utilizes acyl phosphonates as acyl anion precursors, which, upon reaction with aldehydes catalyzed by an NHC, undergo a chemoselective cross-acyloin condensation followed by a tandem rearrangement to furnish α-ketophosphates in high yields. acs.org

Furthermore, the combination of NHC organocatalysis with other catalytic paradigms, such as photoredox catalysis, has expanded the scope of possible cascade reactions. nih.govd-nb.info While not always directly involving a phosphate catalyst, these systems often rely on the generation of Breslow intermediates, whose formation can be phosphate-dependent, as discussed previously. For instance, radical tandem cyclizations initiated by NHCs have been developed for the synthesis of complex heterocyclic structures like α,α-difluoro-γ-lactam derivatives. researchgate.net

Transition Metal Catalysis Utilizing NHC-Diphosphate Ligand Systems

NHCs are highly valued as ligands in transition metal catalysis due to their strong σ-donating properties and steric tunability, which often lead to more stable and active catalysts compared to traditional phosphine (B1218219) ligands. nih.govtcichemicals.combohrium.com The incorporation of a secondary coordinating group, such as a phosphate or phosphine, onto the NHC backbone creates a bifunctional or chelating ligand that can impart unique reactivity and stability to the metal center.

Rational Design and Synthesis of Metal-NHC-Diphosphate Catalysts

The synthesis of metal complexes with phosphorus-functionalized NHC ligands is an area of active development. While direct examples of NHC ligands featuring a diphosphate group are not widely reported in the context of catalysis, the synthesis of NHC-phosphine ligands and their corresponding metal complexes provides a blueprint for such designs. These ligands combine the strong σ-donation of the NHC with the versatile electronic and steric properties of the phosphine moiety.

Several synthetic routes to metal-NHC complexes are established, including:

Transmetalation: A common and effective method involves the reaction of an imidazolium salt with a silver(I) oxide to form a silver-NHC complex, which then transfers the NHC ligand to the desired transition metal (e.g., palladium, copper, gold). tcichemicals.comacs.org This method is advantageous when the use of strong bases is not feasible. tcichemicals.com

In Situ Deprotonation: The NHC ligand can be generated in situ from its corresponding azolium salt precursor using a base in the presence of the metal salt. nih.govresearchgate.net

Reaction with Free Carbene: The reaction of a stable, pre-isolated free NHC with a metal precursor. researchgate.net

For NHC-phosphine ligands, synthesis can be achieved by first preparing a phosphine-substituted imidazolium salt, followed by metallation. For example, a 4-phosphino substituted NHC ligand was used to readily prepare monometallic and bimetallic (homo- and hetero-dimetallic) complexes of copper, gold, and palladium, demonstrating the feasibility of creating multifunctional catalysts. nih.gov

| Synthetic Method | Description | Advantages | Reference |

|---|---|---|---|

| Transmetalation (via Ag-NHC) | An imidazolium salt reacts with Ag₂O, and the resulting Ag-NHC complex transfers the NHC to another metal. | Mild conditions, avoids the need for strong external bases. | tcichemicals.comacs.org |

| In Situ Deprotonation | The azolium salt is deprotonated by a base in the presence of the target metal complex. | Convenient "one-pot" procedure. | nih.govresearchgate.net |

| Oxidative Addition | Oxidative addition of a C-X bond (X=H, halogen) of an azolium salt to a low-valent metal center. | Direct route to certain metal-NHC complexes. | researchgate.net |

| Free Carbene Coordination | A pre-formed, stable NHC is directly reacted with a metal precursor. | Stoichiometrically precise, avoids bases and salts. | researchgate.net |

Detailed Mechanistic Studies of Metal-NHC-Phosphate Catalyzed Reactions

Mechanistic investigations into reactions catalyzed by metal-NHC complexes are crucial for understanding catalyst behavior and designing improved systems. The strong metal-NHC bond generally prevents ligand dissociation, leading to robust catalysts. nih.gov The electronic and steric properties of the NHC ligand significantly influence the catalytic cycle, affecting steps like oxidative addition and reductive elimination in cross-coupling reactions. nih.gov

In systems with bifunctional NHC-phosphine or potential NHC-diphosphate ligands, the phosphorus moiety can play several mechanistic roles:

Hemilability: The phosphate/phosphine group could reversibly bind and unbind from the metal center, opening a coordination site for substrate binding and activation during the catalytic cycle.

Electronic Modulation: The phosphorus group can fine-tune the electronic properties of the metal center, influencing its reactivity.

Cooperative Substrate Activation: The ligand itself could participate in the reaction, for example, by acting as a Brønsted base or by interacting with the substrate through hydrogen bonding.

Detailed mechanistic studies often employ a combination of kinetic analysis, isotopic labeling, and computational modeling (DFT) to map out the reaction pathway and identify key intermediates and transition states. For example, in iridium-catalyzed alcohol alkylation reactions, DFT studies have elucidated a three-step pathway involving catalyst-mediated alcohol dehydrogenation, imine formation, and subsequent imine hydrogenation, with the NHC ligand playing a crucial stabilizing role throughout. researchgate.net Similar detailed studies would be essential to fully understand and optimize the unique catalytic potential of hypothetical metal-NHC-diphosphate systems.

Strategies for Catalyst Recycling and Reusability in Sustainable Catalysis

The economic and environmental viability of catalysis, particularly involving complex or precious components, heavily relies on the ability to recover and reuse the catalyst. For NHC-phosphate systems, which can be composed of sophisticated and costly chiral molecules, developing effective recycling strategies is crucial for sustainable chemistry. The primary approach involves the heterogenization of the catalyst, transforming it from a soluble, homogeneous system into an insoluble, easily separable solid-phase catalyst.

Key strategies for the immobilization and recycling of NHC-based catalysts include:

Polymeric Supports: One of the most common methods is to anchor the NHC catalyst onto an insoluble polymer backbone. academie-sciences.fr Polystyrene-based resins are frequently used, where the imidazolium salt precursor to the NHC is functionalized to allow covalent bonding to the polymer. academie-sciences.fr Another approach involves creating polymers where the NHC is an integral part of the main chain, resulting in a self-supported organocatalyst. acs.org After the reaction, these polymer-supported catalysts can be recovered by simple filtration, washed, and reused in subsequent reaction cycles with minimal loss of activity. acs.orgrsc.org For instance, a polyetheretherketone fiber-supported NHC catalyst demonstrated successful recycling over 21 cycles via simple mechanical removal with tweezers. rsc.org

Inorganic Supports: High-surface-area inorganic materials like silica, zeolites, and metal-organic frameworks (MOFs) serve as robust supports for catalyst immobilization. academie-sciences.frnih.gov The NHC precursor is typically functionalized with a group, such as an alkoxysilane, that can form a covalent bond with the surface hydroxyl groups of silica. academie-sciences.fr MOFs offer a crystalline, porous structure where NHC-metal complexes can be covalently anchored to the organic linkers, preventing leaching and allowing for high stability and reusability. nih.gov

Magnetic Nanoparticles: A particularly innovative strategy involves grafting the NHC catalyst onto magnetic nanoparticles (e.g., Fe₃O₄). This approach combines the benefits of homogeneous catalysis (high activity due to good dispersion) with the ease of heterogeneous separation. Upon completion of the reaction, the catalyst can be quantitatively recovered from the reaction mixture using an external magnet.

Aqueous Biphasic Catalysis: By designing water-soluble NHC-phosphate systems, catalysis can be performed in aqueous or biphasic (water/organic) media. If the product is preferentially soluble in the organic phase, the aqueous catalyst solution can be easily separated and reused. This method is especially attractive from a green chemistry perspective due to the use of water as a solvent.

These heterogenization techniques are broadly applicable and provide a clear pathway for enhancing the sustainability of processes employing NHC-phosphate catalysts, including the specific NHC-diphosphate (triammonium) system. The choice of support and immobilization technique depends on the specific reaction conditions, solvent system, and the nature of the reactants and products. researchgate.net

Multi-Component Reactions (MCRs) Employing NHC-Phosphate Catalytic Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Cooperative catalysis, where two or more distinct catalysts work in concert to enable a transformation, has emerged as a powerful strategy to expand the scope of MCRs. The combination of N-Heterocyclic Carbenes and phosphate-based co-catalysts is particularly effective, enabling novel and highly selective MCRs. researchgate.netnih.gov

In these systems, the NHC and the phosphate play distinct but synergistic roles. The NHC typically acts as a nucleophilic catalyst that activates an aldehyde substrate by forming a key reactive intermediate known as the Breslow intermediate or its derivatives (e.g., acyl azolium, homoenolate, or allenolate). nih.govisca.me The phosphate component, often a chiral Brønsted acid like a phosphoric acid or a simple salt acting as a Lewis acid activator or proton shuttle, activates the other reaction partner(s), guiding the stereochemical outcome of the reaction. nih.govnih.gov

A prominent example is the highly enantioselective [3+2] annulation of α,β-alkynals with α-ketoesters, which was developed using a cooperative system of a C1-symmetric biaryl-saturated imidazolium precatalyst (an NHC precursor) and a chiral phosphoric acid. nih.govnih.gov In this reaction, the NHC converts the alkynal into a reactive allenolate intermediate. Simultaneously, the chiral phosphate co-catalyst activates the α-ketoester and controls the facial selectivity of the subsequent C-C bond formation, leading to γ-crotonolactones in high yields and with excellent enantioselectivity. nih.gov

The proposed mechanism involves the NHC generating the allenolate intermediate from the alkynal. This intermediate then adds to the α-ketoester, which is activated via hydrogen bonding with the chiral phosphate. This dual activation is crucial for both the reaction's efficiency and its high stereoselectivity. nih.gov

Table 1: Enantioselective [3+2] Annulation of Alkynals and α-Ketoesters via NHC/Phosphate Cooperative Catalysis. nih.gov

| Alkynal Substrate (1) | α-Ketoester Substrate (2) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 3-Phenylpropiolaldehyde | Ethyl benzoylformate | 85 | 95 |

| 3-Phenylpropiolaldehyde | Ethyl 2-oxo-2-(p-tolyl)acetate | 82 | 96 |

| 3-Phenylpropiolaldehyde | Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | 80 | 94 |

| 3-(p-Tolyl)propiolaldehyde | Ethyl benzoylformate | 88 | 95 |

| 3-(Naphthalen-2-yl)propiolaldehyde | Ethyl benzoylformate | 75 | 94 |

NHC-phosphate systems are also instrumental in the synthesis of heterocyclic phosphonates, a class of compounds with significant biological and medicinal importance. nih.govbeilstein-journals.org MCRs like the Kabachnik-Fields reaction, which involves an aldehyde, an amine, and a dialkyl phosphite, can be catalyzed by such systems to produce α-aminophosphonates. beilstein-journals.orgresearchgate.net While often catalyzed by Lewis acids, the principles of cooperative catalysis suggest that an NHC could activate the aldehyde component while the phosphate facilitates proton transfer or activates the amine. This approach opens new pathways to complex phosphorylated heterocycles. beilstein-journals.org

Table 2: Generalized Kabachnik-Fields Three-Component Reaction for α-Aminophosphonate Synthesis. beilstein-journals.org

| Component 1 (Aldehyde/Ketone) | Component 2 (Amine) | Component 3 (Phosphorus Source) | Typical Product |

|---|---|---|---|

| Benzaldehyde | Aniline | Diethyl phosphite | Diethyl (phenyl(phenylamino)methyl)phosphonate |

| Cyclohexanone | Benzylamine | Triethyl phosphite | Diethyl (1-(benzylamino)cyclohexyl)phosphonate |

| Furfural | Ammonia (B1221849) | Dimethyl phosphite | Dimethyl (amino(furan-2-yl)methyl)phosphonate |

| 1-Tosylpiperidine-4-one | (S)-α-Methylbenzylamine | Triethyl phosphite | Diastereomeric α-aminophosphonates |

The synergy between NHCs and phosphates provides a versatile platform for designing novel MCRs, enabling the construction of complex molecular architectures with high selectivity and efficiency.

Advanced Spectroscopic and Structural Characterization Methodologies for N Heterocyclic Carbene Diphosphate Structures

Spectroscopic Techniques for Structural and Electronic Characterization

A suite of spectroscopic methods is required to fully probe the molecular structure and electronic environment of NHC-diphosphate (triammonium).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P, ¹⁹F NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For NHC-diphosphate (triammonium), a combination of one- and two-dimensional NMR experiments would be essential.

¹H NMR: This technique would identify the number and connectivity of protons in the molecule. Key resonances would include those for the ribose sugar protons, the pyrimidine (B1678525) ring proton, and the exchangeable protons of the hydroxyl and amine groups.

¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbene carbon in the heterocyclic ring and the carbons of the ribose moiety are particularly diagnostic. rsc.org

³¹P NMR: This is crucial for characterizing the diphosphate (B83284) chain. The spectrum would be expected to show distinct signals for the two phosphorus atoms (α and β), with their coupling providing information about the P-O-P linkage.

¹⁹F NMR: While not naturally applicable to this compound, it would be a vital tool for studying fluorinated analogues, which are often synthesized to probe metabolic pathways or modify electronic properties.

Table 1: Hypothetical NMR Data for NHC-Diphosphate (Triammonium) (Note: This table is illustrative, as specific experimental data is not publicly available. Chemical shifts are hypothetical and based on related structures.)

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 5.8 - 6.0 | d | J ≈ 4-6 | Anomeric H-1' |

| ¹H | 4.0 - 4.5 | m | - | Ribose Protons (H-2', H-3', H-4', H-5') |

| ¹H | 7.5 - 7.8 | d | J ≈ 7-8 | Pyrimidine H-6 |

| ¹³C | 150 - 165 | s | - | Pyrimidine Carbons (C2, C4) |

| ¹³C | 85 - 95 | s | - | Anomeric C-1' |

| ³¹P | -5 to -15 | d | J ≈ 20-30 | Pα |

| ³¹P | -10 to -20 | d | J ≈ 20-30 | Pβ |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H (hydroxyl) and N-H (amine) stretches, C=O and C=N stretches in the pyrimidine ring, and strong, characteristic vibrations for the P-O and P=O bonds of the diphosphate group.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds, which can help in assigning the vibrations of the heterocyclic ring and the phosphate (B84403) backbone.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For NHC-diphosphate (triammonium), techniques like Electrospray Ionization (ESI) would be used to generate ions. The high mass accuracy of HRMS allows for the unambiguous confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) experiments would further reveal structural information through characteristic fragmentation patterns of the glycosidic bond and the phosphate chain. nih.gov

Electronic Spectroscopy (UV-Vis Absorption and Emission Spectroscopy)

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The pyrimidine ring of NHC-diphosphate contains a chromophore that absorbs UV light at a characteristic wavelength. Changes in the absorption maximum can indicate protonation states or interactions with the microenvironment. scispace.com Fluorescence or emission spectroscopy, while not always applicable, can provide further information on the excited state properties of the molecule if it exhibits luminescence.

X-ray Diffraction (XRD) Techniques for Solid-State Structure Elucidation

While spectroscopic methods provide data on the molecule in solution or as a bulk sample, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Obtaining a suitable single crystal of NHC-diphosphate (triammonium) would allow for its analysis by single-crystal XRD. This technique yields a detailed three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsion angles. researchgate.net This data would reveal the exact conformation of the ribose ring, the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle), and the geometry of the diphosphate chain. Furthermore, XRD analysis elucidates how the molecules pack in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the ammonium (B1175870) counterions, hydroxyl groups, and the phosphate chain. This information is invaluable for understanding the compound's stability and intermolecular recognition properties.

Powder X-ray Diffraction for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the characterization of solid-state materials. Its primary applications for a crystalline powder like NHC-diphosphate (triammonium) include the identification of the crystalline phase and the assessment of its purity and degree of crystallinity.

When a monochromatic X-ray beam is directed at a powdered sample, the randomly oriented crystallites diffract the X-rays at specific angles, dictated by the spacing of the atomic planes within the crystal lattice, according to Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. By comparing the experimental pattern of NHC-diphosphate (triammonium) with reference patterns, its phase identity can be confirmed. The absence of peaks from potential starting materials or by-products would indicate the phase purity of the sample.

Furthermore, the quality of the diffraction data provides insight into the material's crystallinity. Sharp, well-defined diffraction peaks are indicative of a well-ordered, highly crystalline material, whereas broad, poorly resolved peaks suggest the presence of amorphous content or very small crystallites.

Representative PXRD Data for a Crystalline NHC Salt

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 12.8 | 6.91 | 60 |

| 18.3 | 4.84 | 100 |

| 21.1 | 4.21 | 85 |

| 24.5 | 3.63 | 70 |

| 26.0 | 3.42 | 55 |

Electron Microscopy Techniques for Morphological and Nanostructural Analysis (SEM, TEM)

Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the micro- and nanostructural characteristics of materials. For NHC-diphosphate (triammonium), these methods would provide direct observation of particle morphology, size distribution, and surface topography.

Scanning Electron Microscopy (SEM) directs a focused beam of electrons onto the sample surface, generating various signals that reveal information about the sample's topography and composition. SEM is particularly useful for examining the three-dimensional shape of particles, their size, and their state of aggregation. The resulting images would show whether the NHC-diphosphate (triammonium) powder consists of, for example, well-defined crystals, irregular particles, or agglomerates.

Transmission Electron Microscopy (TEM) , in contrast, passes a beam of electrons through an ultrathin sample. This allows for much higher resolution imaging, providing detailed information about the internal structure, crystallinity, and nanostructural features. For NHC-diphosphate (triammonium), TEM could reveal the presence of distinct crystal lattice fringes, confirming the crystalline nature observed by PXRD, and identify any nanoscale impurities or structural defects.

Expected Morphological and Nanostructural Characteristics of NHC-Diphosphate (triammonium)

| Parameter | Technique | Expected Observation |

|---|---|---|

| Particle Shape | SEM | Irregular to well-defined crystalline habits |

| Particle Size | SEM / TEM | Broad distribution, potentially from sub-micron to several microns |

| Surface Topography | SEM | May exhibit smooth or rough surfaces depending on synthesis conditions |

| Aggregation State | SEM | Particles may exist as individual crystallites or as larger agglomerates |

Surface-Sensitive and Other Advanced Characterization Modalities

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. For NHC-diphosphate (triammonium), XPS would be critical for confirming the presence of all expected elements (C, N, O, P) on the particle surface and for probing their chemical environments.

The technique works by irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy of an electron is characteristic of the element from which it was emitted and is also sensitive to the element's oxidation state and local chemical environment. For instance, the nitrogen (N 1s) spectrum could differentiate between the nitrogen atoms in the NHC ring and those in the triammonium (B15348185) counterions. Similarly, the phosphorus (P 2p) and oxygen (O 1s) spectra would be characteristic of the diphosphate group.

Representative XPS Binding Energies for NHC-Diphosphate (triammonium)

| Element | Core Level | Expected Binding Energy (eV) Range | Inferred Chemical Environment |

|---|---|---|---|

| Carbon | C 1s | ~284.8 - 286.0 | C-C/C-H in the NHC backbone |

| Carbon | C 1s | ~286.5 - 288.0 | C-N in the NHC ring |

| Carbon | C 1s | ~288.5 - 290.0 | N-C=N (carbene carbon) |

| Nitrogen | N 1s | ~399.5 - 401.0 | N in the NHC ring |

| Nitrogen | N 1s | ~401.5 - 403.0 | Ammonium (NH₄⁺) nitrogen |

| Oxygen | O 1s | ~531.0 - 532.5 | P-O-P and P=O in diphosphate |

Computational and Theoretical Investigations of N Heterocyclic Carbene Diphosphate Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems, making it highly suitable for studying complex molecules like NHC-diphosphates. nih.govresearchgate.net DFT calculations allow for the prediction of molecular geometries, energies, and a host of electronic properties that govern the reactivity of these systems. nih.gov

In the context of NHC-diphosphate systems, DFT studies can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap. These parameters are crucial for understanding the molecule's stability and its propensity to engage in chemical reactions. For instance, the strong σ-donating nature of the NHC moiety, a well-established characteristic, significantly influences the electronic environment of the attached diphosphate (B83284) group. researchgate.netwiley-vch.de DFT calculations can quantify this electron-donating strength and predict how it modulates the reactivity of the phosphate (B84403) chain. beilstein-journals.org

Furthermore, conceptual DFT provides a framework for analyzing reactivity through chemical concepts such as electronegativity and chemical hardness, which can be derived from the electronic structure. researchgate.net By modeling the interaction of NHC-diphosphate with various substrates or in different chemical environments, DFT can predict the most likely sites for nucleophilic or electrophilic attack, offering a theoretical basis for its observed chemical behavior. nih.gov The theory can also be used to explore the activation of small molecules or the interaction with metal centers, where the NHC-diphosphate could act as a ligand. researchgate.net

Mapping of Reaction Pathways and Identification of Transition States

A significant application of DFT in the study of NHC-diphosphate systems is the detailed mapping of potential reaction pathways. researchgate.net By calculating the potential energy surface for a given reaction, researchers can identify stable intermediates, products, and, most importantly, the transition state structures that connect them. nih.govnih.gov The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor controlling the reaction rate.

For an NHC-diphosphate involved in a catalytic cycle or a multi-step synthesis, DFT can be employed to:

Elucidate Reaction Mechanisms: DFT can help distinguish between different plausible reaction mechanisms by comparing the calculated energy profiles. For example, in NHC-catalyzed reactions, DFT has been used to detail the formation of key intermediates like the Breslow intermediate. researchgate.net

Predict Stereoselectivity: In asymmetric catalysis, DFT can be used to calculate the transition state energies for pathways leading to different stereoisomers. The observed diastereoselectivity in certain NHC-catalyzed reactions has been successfully rationalized by the lower energy of one transition state over another. researchgate.net

The insights gained from these calculations are invaluable for optimizing reaction conditions and for the rational design of more efficient catalysts. nih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical NHC-Diphosphate Catalyzed Reaction

This table presents a hypothetical energy profile for a reaction catalyzed by an NHC-diphosphate, illustrating how DFT can be used to map reaction pathways. The values are representative and based on typical findings in NHC catalysis literature. nih.govresearchgate.net

| Step | Species | Relative Free Energy (ΔG, kcal/mol) | Description |

| 1. Catalyst Activation | NHC-Diphosphate + Substrate | 0.0 | Initial reactants in solution. |

| TS1 | +15.2 | Transition state for the nucleophilic attack of NHC on the substrate. | |

| 2. Intermediate Formation | Breslow-type Intermediate | -5.8 | Formation of a key covalent intermediate. |

| TS2 (Rate-Determining) | +19.5 | Transition state for the key bond-forming or rearrangement step. | |

| 3. Product Formation | Product-Catalyst Complex | -12.1 | Formation of the product still bound to the catalyst. |

| TS3 | +8.4 | Transition state for the release of the product and catalyst regeneration. | |

| 4. Catalyst Regeneration | NHC-Diphosphate + Product | -20.7 | Final products with the catalyst regenerated. |

Elucidation of Ligand Electronic Properties and Metal-Ligand Bond Character

When an NHC-diphosphate acts as a ligand in a metal complex, its electronic properties are of paramount importance in determining the stability, reactivity, and catalytic activity of the resulting complex. rsc.org DFT calculations are extensively used to probe these properties in detail. semanticscholar.org NHCs are generally recognized as strong σ-donors, often stronger than traditional phosphine (B1218219) ligands, and possess tunable, though typically weak, π-accepting abilities. researchgate.netresearchgate.netwiley-vch.de

DFT-based analysis methods can quantify these characteristics:

Charge Decomposition Analysis (CDA): This method partitions the interaction between the ligand and the metal into components, providing quantitative measures of σ-donation, π-back-donation, and electrostatic contributions. semanticscholar.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, orbital occupancies, and delocalization, which helps to characterize the nature of the metal-ligand bond. nih.gov

Energy Decomposition Analysis (EDA): EDA breaks down the total interaction energy into physically meaningful terms such as electrostatic interaction, Pauli repulsion, and orbital interaction, offering deep insight into the bonding mechanism.

These studies reveal how the diphosphate moiety, along with any substituents on the heterocyclic ring, modifies the intrinsic electronic properties of the NHC core. This understanding is critical for tuning the ligand to achieve desired catalytic performance, as the metal-ligand bond character directly influences the electronic structure at the metal center, which in turn affects its interaction with substrates. rsc.orgnih.gov

Table 2: Representative Electronic Properties of NHC Ligands from DFT Calculations

This table provides a comparative overview of the electronic properties of different types of NHC ligands, as would be determined by DFT calculations. A hypothetical entry for an NHC-diphosphate is included to illustrate how its properties might be analyzed in comparison to established ligands.

| Ligand Type | σ-Donation (Arbitrary Units) | π-Acceptance (Arbitrary Units) | Key Feature |

| Imidazol-2-ylidene (Unsaturated) | High | Low | Standard NHC with strong σ-donation. researchgate.net |

| Imidazolin-2-ylidene (Saturated) | Very High | Very Low | Even stronger σ-donor than its unsaturated counterpart. scripps.edu |

| Benzimidazol-2-ylidene | Moderate-High | Low-Moderate | Electron-donating ability is slightly reduced by the fused benzene (B151609) ring. scripps.edu |

| Hypothetical NHC-Diphosphate | High | Moderate | The electron-withdrawing nature of the diphosphate may enhance π-acidity. |

| Triazol-5-ylidene | Moderate | Moderate-High | Increased π-acceptor character due to the additional nitrogen atom. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions in Solution

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For NHC-diphosphate (triammonium), MD simulations can model its behavior in a solvent, providing a picture of its conformational flexibility, solvation structure, and interactions with surrounding ions and molecules.

In an aqueous solution, MD simulations can reveal:

Solvation Shell Structure: The arrangement of water molecules and triammonium (B15348185) ions around the NHC-diphosphate can be characterized. This includes calculating radial distribution functions (RDFs) to determine the average distance and number of solvent molecules or counter-ions in the coordination shells around specific atoms (e.g., the phosphate oxygens or the ammonium (B1175870) nitrogens).

Conformational Dynamics: The diphosphate chain and any flexible substituents on the NHC ring can adopt various conformations. MD simulations can explore the conformational landscape and identify the most populated states and the timescales of transitions between them.

Ion Pairing and Aggregation: The simulations can model the interactions between the NHC-diphosphate anion and the triammonium cations, providing insights into the extent of ion pairing versus dissociation in solution. nih.gov At higher concentrations, the potential for self-aggregation into larger supramolecular structures could also be investigated. nih.gov

These simulations rely on classical force fields, which define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. The accuracy of the simulation is therefore highly dependent on the quality of the force field parameters for the specific molecule.

Quantum Chemical Calculations for Spectroscopic Properties and Excited State Characterization

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. nih.govicm.edu.pl For NHC-diphosphate, these calculations can connect its geometric and electronic structure to its experimental spectra.

Key applications include:

NMR Spectroscopy: Calculating nuclear magnetic shielding tensors allows for the prediction of NMR chemical shifts (e.g., ¹H, ¹³C, ³¹P, ¹⁵N). Comparing calculated and experimental shifts can confirm the proposed structure of the molecule. nih.gov Recent studies have shown excellent correlation between calculated and experimental NMR parameters for various NHC derivatives. nih.gov

Vibrational Spectroscopy (IR and Raman): Calculation of vibrational frequencies and intensities helps in the assignment of peaks in experimental IR and Raman spectra. This can be used to identify characteristic functional groups and to probe bonding environments.

Electronic Spectroscopy (UV-Vis): TD-DFT can calculate the energies and oscillator strengths of electronic transitions, allowing for the prediction and interpretation of UV-Vis absorption spectra. This provides information about the excited states of the molecule. researchgate.net

Excited State Characterization: Beyond absorption spectra, quantum chemical methods can be used to explore the potential energy surfaces of excited states. hhu.de This is crucial for understanding the photophysical properties of the molecule, such as fluorescence or phosphorescence, and for predicting its photochemical reactivity. nih.govresearchgate.net For example, calculations can determine the nature of the lowest excited states (e.g., metal-to-ligand charge transfer, ligand-to-ligand charge transfer) in metal complexes of NHC-diphosphate. researchgate.net

Table 3: Example of Calculated vs. Experimental Spectroscopic Data for an NHC-Selenium Adduct

This table illustrates the typical accuracy of quantum chemical calculations in predicting spectroscopic data, using NHC-selenoureas as an example system where extensive comparative data exists. nih.gov A similar approach would be applied to characterize NHC-diphosphate.

| NHC Derivative | Spectroscopic Parameter | Calculated Value | Experimental Value | Deviation |

| IPr-Se | 77Se NMR Chemical Shift (ppm) | -255.4 | -264.1 | +8.7 |

| IMes-Se | 77Se NMR Chemical Shift (ppm) | -240.1 | -248.3 | +8.2 |

| SIPr-Se | 77Se NMR Chemical Shift (ppm) | -330.8 | -336.5 | +5.7 |

| SIMes-Se | 77Se NMR Chemical Shift (ppm) | -318.9 | -323.7 | +4.8 |

| IPr | 13C NMR Carbene Shift (ppm) | 218.5 | 219.2 | -0.7 |

| IMes | 13C NMR Carbene Shift (ppm) | 215.3 | 215.9 | -0.6 |

Data adapted from literature for illustrative purposes. nih.gov

Supramolecular Chemistry and Anion Recognition with N Heterocyclic Carbene Diphosphate Motifs

Design and Synthesis of NHC-Based Receptors for Anion Binding

The rational design of synthetic receptors for anions is a cornerstone of supramolecular chemistry, driven by the need for applications in environmental sensing, biological analysis, and materials science. beilstein-journals.org The fundamental approach involves the strategic placement of hydrogen bond donor groups—such as amides, ureas, or pyrroles—within a scaffold that complements the target anion's geometry and charge distribution. beilstein-journals.orgnyu.edu

The incorporation of N-heterocyclic carbenes into these designs represents a more recent development. nih.gov While traditional receptors rely on N-H or O-H donors, the highly Lewis basic carbene carbon in an NHC can function as a potent, neutral hydrogen bond acceptor. nih.gov The synthesis of NHC-based receptors typically begins with the preparation of a precursor imidazolium (B1220033) salt, which can be functionalized with various substituents to tune the electronic properties and steric environment of the resulting carbene. beilstein-journals.org These precursors can be designed as part of larger, more complex molecular frameworks, including macrocycles or cleft-like structures, to create a pre-organized binding pocket for the target anion. nih.gov The free carbene is then typically generated in situ by deprotonation with a base. scripps.edu For anion recognition, the receptor's design must facilitate multiple, directionally specific interactions to achieve high affinity and selectivity. researchgate.net

A general synthetic strategy might involve creating a ditopic molecule containing both an NHC precursor and other hydrogen-bond-donating groups. nih.gov For instance, a scorpion-like complex featuring a central core, such as triazinetrione, can be functionalized to create arms that terminate in NHC moieties, leading to a receptor capable of recognizing anions like dihydrogen phosphate (B84403). researchgate.net

Development of Fluorescent Chemosensors for Dihydrogen Phosphate and Pyrophosphate

Fluorescent chemosensors are powerful tools for detecting biologically significant anions like dihydrogen phosphate (H₂PO₄⁻) and pyrophosphate (PPi) due to their high sensitivity and potential for real-time analysis, including in cellular imaging. rsc.orgsemanticscholar.org The design of such a sensor requires the integration of three components: an anion binding site (receptor), a signaling unit (fluorophore), and a mechanism to translate the binding event into a change in fluorescence. nih.gov

In the context of NHC-based systems, a fluorescent sensor could be developed by covalently linking an NHC-containing receptor to a well-known fluorophore, such as anthracene (B1667546) or pyrimidine (B1678525). ewha.ac.krresearchgate.net The binding of a phosphate anion to the NHC receptor would perturb the electronic environment of the fluorophore, leading to a detectable change in its emission properties, such as enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. researchgate.netresearchgate.net